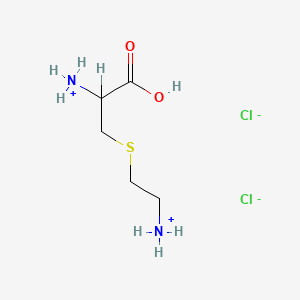
S-2-Aminoethyl cysteine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-Aminoethyl cysteine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H14Cl2N2O2S and its molecular weight is 237.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Research
Protein Interactions and Enzyme Activity
S-2-Aminoethyl cysteine dihydrochloride is instrumental in studying protein interactions and enzyme activities. Its thiol group can form disulfide bonds, which are vital for understanding protein folding and stability. This property allows researchers to explore the structural dynamics of proteins and their functional implications in cellular processes .
Cell Culture Applications
This compound is often incorporated into cell culture media to enhance cell growth and viability. It is particularly beneficial in studies involving stem cells or primary cell lines, ensuring robust experimental outcomes. By promoting cellular health, this compound aids in the investigation of various biological phenomena .
Pharmaceutical Development
Therapeutic Agent Synthesis
this compound serves as a precursor in the synthesis of novel drugs aimed at treating neurodegenerative diseases. Its role in neurotransmitter synthesis is critical for developing therapeutic agents that target conditions such as Alzheimer's disease and other cognitive disorders .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Its potential applications extend to conditions like asthma, rheumatoid arthritis, and other inflammatory disorders, where it could mitigate tissue damage and improve patient outcomes .
Antioxidant Studies
Cellular Protection Mechanisms
The antioxidant properties of this compound are leveraged to investigate mechanisms of cellular protection against oxidative stress. This research is crucial for understanding aging processes and developing nutraceuticals that can enhance healthspan by combating oxidative damage .
Diagnostic Tools
Biomarker Detection
This compound plays a significant role in developing diagnostic assays for detecting specific biomarkers associated with metabolic disorders. By improving the accuracy of clinical diagnostics, this compound enhances the ability to monitor disease progression and treatment efficacy .
Case Study 1: Neurodegenerative Disease Research
In a study investigating the effects of this compound on neuronal health, researchers found that its incorporation into treatment regimens significantly improved cognitive function in animal models of Alzheimer's disease. The compound's ability to enhance neurotransmitter synthesis was highlighted as a key mechanism behind these improvements.
Case Study 2: Antioxidant Efficacy
A clinical trial examining the antioxidant effects of this compound demonstrated its potential to reduce oxidative stress markers in patients with chronic inflammatory conditions. Participants receiving this compound showed marked improvements in biomarkers related to inflammation and oxidative damage.
特性
CAS番号 |
63905-31-7 |
|---|---|
分子式 |
C5H14Cl2N2O2S |
分子量 |
237.15 g/mol |
IUPAC名 |
2-(2-azaniumyl-2-carboxyethyl)sulfanylethylazanium;dichloride |
InChI |
InChI=1S/C5H12N2O2S.2ClH/c6-1-2-10-3-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H |
InChIキー |
XULUVSADCSWASY-UHFFFAOYSA-N |
SMILES |
C(CSCC(C(=O)O)[NH3+])[NH3+].[Cl-].[Cl-] |
正規SMILES |
C(CSCC(C(=O)O)[NH3+])[NH3+].[Cl-].[Cl-] |
Key on ui other cas no. |
63905-31-7 |
関連するCAS |
2936-69-8 (Parent) |
同義語 |
4-thia-L-lysine 4-thialysine aminoethylcysteine gamma-thia-Lys gamma-thialysine S-2-aminoethyl cysteine S-2-aminoethyl cysteine dihydrochloride S-2-aminoethyl cysteine hydrochloride S-2-aminoethyl cysteine monohydrochloride S-beta-aminoethyl cysteine thialysine thiosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















